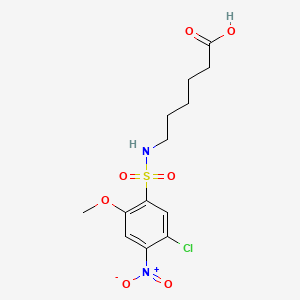
Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- is a complex organic compound characterized by its unique structure, which includes a hexanoic acid backbone and a sulfonyl amino group attached to a chlorinated, methoxylated, and nitrated phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. This can be achieved through nitration, chlorination, and methoxylation reactions. The sulfonyl amino group is then introduced via sulfonylation reactions, followed by the attachment of the hexanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The sulfonyl amino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)-: Unique due to its specific substituents and functional groups.
Hexanoic acid, 6-(((5-chloro-2-methoxyphenyl)sulfonyl)amino)-: Lacks the nitro group, which may alter its reactivity and biological activity.
Hexanoic acid, 6-(((5-chloro-4-nitrophenyl)sulfonyl)amino)-: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro, methoxy, and sulfonyl amino groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
85844-91-3 |
|---|---|
Molekularformel |
C13H17ClN2O7S |
Molekulargewicht |
380.80 g/mol |
IUPAC-Name |
6-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C13H17ClN2O7S/c1-23-11-8-10(16(19)20)9(14)7-12(11)24(21,22)15-6-4-2-3-5-13(17)18/h7-8,15H,2-6H2,1H3,(H,17,18) |
InChI-Schlüssel |
XYSHWISBMPZONQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)S(=O)(=O)NCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


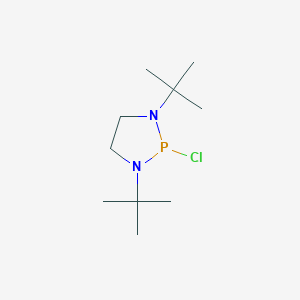
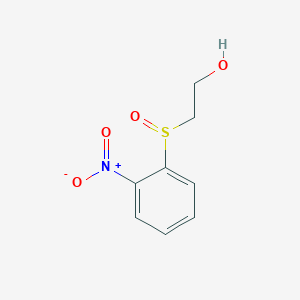

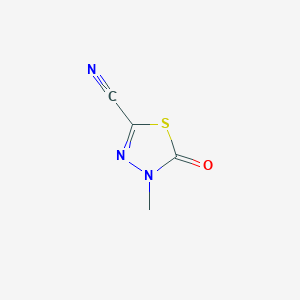

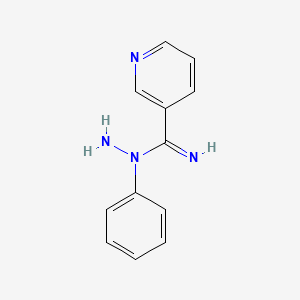
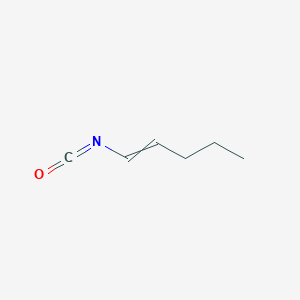




![4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline](/img/structure/B14401685.png)
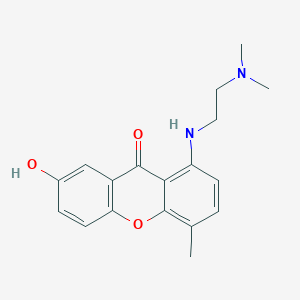
![1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14401692.png)
